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molecular formula C10H17NO5Si B1352400 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate CAS No. 78269-85-9

2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate

Cat. No. B1352400
M. Wt: 259.33 g/mol
InChI Key: FLDNDAMSCINJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06627660B1

Procedure details

2-Trimethylsilylethyl carbonochloridate (4.8 g, 26.9 mmol) was taken up in dry acetronitrile (50 mL). The solution was cooled to 0° and solid N-hydroxysuccinimide (4.0 g, 34.8 mmol) was added with vigorous stirring followed by a solution of dry triethylamine (3.2 g, 31.6 mmol) in dry acetonitrile (5 mL). The mixture was stirred at low temperature for 15 minutes, then at room temperature overnight. The mixture was poured into water (200 ml) and extracted with ether (4×50 mL). The organic extracts were combined, washed with water (2×60 mL), 1 normal hydrochloric acid (60 mL), again water (60 mL), brine (60 mL), dried with magnesium sulfate and evaporated to dryness. The residue was taken up in boiling hexane (200 mL) and the solution allowed to cool. Crystallization was completed by storage at −15° C. (yield: 1.70 g).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:9])[O:2][CH2:3][CH2:4][Si:5]([CH3:8])([CH3:7])[CH3:6].[OH:11][N:12]1[C:16](=[O:17])[CH2:15][CH2:14][C:13]1=[O:18].C(N(CC)CC)C.O>C(#N)C>[CH3:6][Si:5]([CH3:8])([CH3:7])[CH2:4][CH2:3][O:2][C:1]([O:11][N:12]1[C:16](=[O:17])[CH2:15][CH2:14][C:13]1=[O:18])=[O:9]

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
C(OCC[Si](C)(C)C)(=O)Cl
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Three
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0°
STIRRING
Type
STIRRING
Details
The mixture was stirred at low temperature for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×50 mL)
WASH
Type
WASH
Details
washed with water (2×60 mL), 1 normal hydrochloric acid (60 mL), again water (60 mL), brine (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
Crystallization
CUSTOM
Type
CUSTOM
Details
was completed by storage at −15° C.

Outcomes

Product
Name
Type
Smiles
C[Si](CCOC(=O)ON1C(CCC1=O)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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